N-benzyl-2-(4-bromophenyl)propan-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

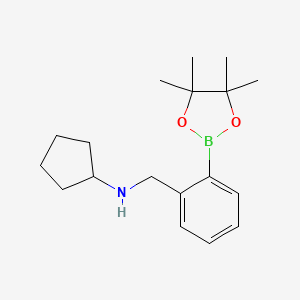

N-benzyl-2-(4-bromophenyl)propan-2-amine, also known by its chemical formula C16H18BrN , is a compound with a molecular weight of 304.22 g/mol . It falls within the class of organic amines and features a benzyl group attached to a propan-2-amine backbone. The compound’s structure includes a bromine atom on the phenyl ring, which contributes to its distinct properties .

Aplicaciones Científicas De Investigación

Oxidation of Amines

N-benzyl-2-(4-bromophenyl)propan-2-amine has been studied in the context of indirect anodic oxidation. The research demonstrates that using brominated aryl amines, such as tris(4-bromophenyl)amine, can effectively oxidize benzyl amines to form Schiff bases (Pletcher & Zappi, 1989).

Synthesis of Benzimidazoles

Another application is in the synthesis of benzimidazoles. o-Bromophenyl isocyanide, closely related to N-benzyl-2-(4-bromophenyl)propan-2-amine, reacts with primary amines under specific catalysis to produce 1-substituted benzimidazoles (Lygin & Meijere, 2009).

Transfer Hydrogenation of Imines

In a study involving ruthenium-catalyzed transfer hydrogenation, propan-2-ol, which is structurally similar to N-benzyl-2-(4-bromophenyl)propan-2-amine, was used to efficiently hydrogenate different imines to corresponding amines (Samec & Bäckvall, 2002).

Synthesis of Levofloxacin Precursor

A research on the synthesis of enantioenriched amines, using racemic amines and prochiral ketones derived from 2-bromophenols, led to the development of a biotransamination process for synthesizing Levofloxacin precursors (Mourelle-Insua et al., 2016).

Modification of Hydrogels

In the field of materials science, radiation-induced hydrogels were modified with various amines, including aromatic amines similar to N-benzyl-2-(4-bromophenyl)propan-2-amine, to enhance their thermal stability and antibacterial properties (Aly & El-Mohdy, 2015).

Synthesis of Selective Estrogen Receptor Modulators

Research involving the synthesis of selective estrogen receptor modulators used 2-dimethylamino-1-benzothiophen-6-ol, a compound with similarities to N-benzyl-2-(4-bromophenyl)propan-2-amine, showcasing its potential in pharmaceutical applications (Petrov et al., 2015).

Propiedades

IUPAC Name |

N-benzyl-2-(4-bromophenyl)propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrN/c1-16(2,14-8-10-15(17)11-9-14)18-12-13-6-4-3-5-7-13/h3-11,18H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQLRNXYIAPDPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)Br)NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3-(Bromomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B581258.png)

![8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B581263.png)

![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B581268.png)